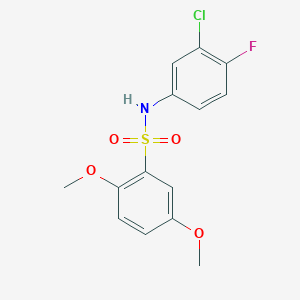

N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

科学的研究の応用

- Findings :

- DW-8 has been found to inhibit cancer cell growth both in vitro and in vivo. Its effectiveness makes it a potential candidate for cancer therapy.

Anticancer Efficacy

Cancer Therapy Potential

Metabotropic Glutamate Receptor Modulation

AbTYR Inhibition

作用機序

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in the modulation of growth factor signaling .

Mode of Action

N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with EGFR . This selective targeting of the mutant proteins in malignant cells interrupts signaling in these cells .

Biochemical Pathways

The compound affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The compound’s action on these pathways disrupts uncontrolled cell growth, leading to cancer .

Result of Action

The compound’s action results in the inhibition of cancer cell growth. It induces apoptosis in cancer cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Action Environment

The action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO4S/c1-20-10-4-6-13(21-2)14(8-10)22(18,19)17-9-3-5-12(16)11(15)7-9/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKZWCARHMVBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5617066.png)

![methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5617081.png)

![1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5617083.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5617092.png)

![9-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5617095.png)

![1-[2-(4-morpholinyl)ethyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5617103.png)

![(1S*,5R*)-6-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617108.png)

![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)

![[3-(2-{1-[(2S)-2-amino-2-phenylacetyl]-4-piperidinyl}-1H-imidazol-1-yl)propyl]dimethylamine dihydrochloride](/img/structure/B5617124.png)

![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5617148.png)

![[3-allyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5617154.png)